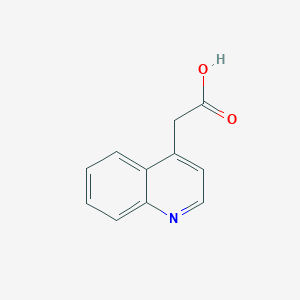

2-(Quinolin-4-YL)acetic acid

Vue d'ensemble

Description

2-(Quinolin-4-YL)acetic acid is an organic compound that features a quinoline ring attached to an acetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom, which imparts unique chemical properties to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-4-YL)acetic acid typically involves the following steps:

Starting Material: The synthesis often begins with quinoline or its derivatives.

Functionalization: The quinoline ring is functionalized at the 4-position to introduce the acetic acid moiety. This can be achieved through various methods, including Friedländer synthesis, Skraup synthesis, or Pfitzinger reaction.

Reaction Conditions: Common reagents and conditions include the use of strong acids like sulfuric acid or hydrochloric acid, and heating under reflux conditions. Solvents such as ethanol or acetic acid are often used.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Quinolin-4-YL)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(Quinolin-4-YL)acetic acid has been investigated for its potential therapeutic applications, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research indicates that this compound may interfere with DNA replication or induce apoptosis in cancer cells, making it a candidate for anticancer drug development .

- Anti-inflammatory Effects : It has been explored for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Materials Science

In materials science, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its derivatives can be incorporated into polymers and nanoparticles to enhance functionality, such as fluorescence .

Antitubercular Activity

A study evaluated several derivatives of this compound for their antitubercular activity against Mycobacterium tuberculosis. The results indicated moderate to good activity with minimum inhibitory concentrations (MICs) ranging from 9.2 to 106.4 μM . This highlights the potential of quinoline derivatives in combating tuberculosis.

Synthesis of Novel Compounds

The synthesis of various quinoline derivatives has been documented, showcasing their biological activities. For instance, derivatives modified with alkoxy groups demonstrated enhanced antimicrobial potency, indicating that structural modifications can significantly impact efficacy .

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-(Quinolin-4-YL)acetic acid depends on its specific application:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity: It could interfere with DNA replication or induce apoptosis in cancer cells.

Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.

Tetrahydroquinoline derivatives: Reduced form of quinoline with different biological activities.

Substituted quinoline derivatives: Various functional groups attached to the quinoline ring, leading to different chemical and biological properties.

Uniqueness

2-(Quinolin-4-YL)acetic acid is unique due to the presence of both the quinoline ring and the acetic acid moiety, which imparts distinct chemical reactivity and potential biological activities

Activité Biologique

2-(Quinolin-4-YL)acetic acid is an organic compound characterized by a quinoline ring attached to an acetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C_11H_9N_O_2

- Molecular Weight : 187.19 g/mol

- CAS Number : 109922-57-8

The biological activity of this compound can be attributed to several mechanisms depending on its application:

- Antimicrobial Activity : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. It has been shown to have activity against various bacterial strains, potentially through interference with cell wall synthesis or protein synthesis pathways .

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and interfere with DNA replication processes. This suggests its potential as a chemotherapeutic agent .

- Anti-inflammatory Activity : The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase, which are involved in inflammatory responses .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The mechanism was proposed to involve disruption of the bacterial cell membrane integrity and inhibition of essential enzyme activities.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa cells, with IC50 values around 25 µM. Flow cytometry analysis revealed that the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

Case Study 3: Anti-inflammatory Activity

Research involving RAW 264.7 macrophages showed that treatment with the compound significantly reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (LPS). This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Propriétés

IUPAC Name |

2-quinolin-4-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXINOHLQFUXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590626 | |

| Record name | (Quinolin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109922-57-8 | |

| Record name | (Quinolin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.